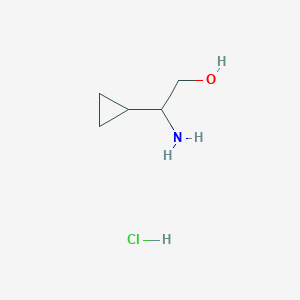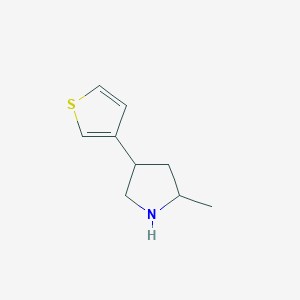
2-Methyl-4-(thiophen-3-yl)pyrrolidine
Descripción general
Descripción
“2-Methyl-4-(thiophen-3-yl)pyrrolidine” is a chemical compound with the CAS Number: 1343254-15-8 . It has a molecular weight of 167.27 and its molecular formula is C9H13NS . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-Methyl-4-(thiophen-3-yl)pyrrolidine”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . It also contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .
Chemical Reactions Analysis
The synthesis of “2-Methyl-4-(thiophen-3-yl)pyrrolidine” and other thiophene derivatives often involves condensation reactions, such as the Gewald reaction . This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Physical And Chemical Properties Analysis
“2-Methyl-4-(thiophen-3-yl)pyrrolidine” is a liquid at room temperature . It has a molecular weight of 167.27 and its molecular formula is C9H13NS .
Aplicaciones Científicas De Investigación
Conducting Polymers and Electrochromic Devices
Synthesis and Characterization of Conducting Polymers : Variş et al. (2006) synthesized a mixture of isomers, including structures similar to 2-Methyl-4-(thiophen-3-yl)pyrrolidine, which were polymerized chemically to produce soluble polymers. These polymers showed potential in electrochromic devices due to their solubility in organic solvents and their electrochromic properties, suggesting applications in smart windows, displays, and other electrochromic systems. The study highlighted the synthesis process, molecular weight determination, and characterization of these polymers through various spectroscopic techniques (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
Antimicrobial Applications
Antibacterial and Antifungal Activities : Patel and Patel (2017) explored the antibacterial and antifungal activities of derivatives similar to 2-Methyl-4-(thiophen-3-yl)pyrrolidine. Their study synthesized and evaluated a series of compounds for their antimicrobial properties against various bacterial and fungal strains, developing a novel class of antimicrobial agents. This research provides insights into the potential therapeutic applications of such compounds in treating microbial infections (Patel & Patel, 2017).
Safety and Hazards
The safety information for “2-Methyl-4-(thiophen-3-yl)pyrrolidine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Direcciones Futuras
The future directions for “2-Methyl-4-(thiophen-3-yl)pyrrolidine” and other thiophene derivatives are likely to involve further exploration of their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mecanismo De Acción
Target of Action
They have been used to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives have been known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives have been known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thiophene derivatives have been known to exhibit a variety of effects due to their broad-spectrum biological activities .
Propiedades
IUPAC Name |
2-methyl-4-thiophen-3-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7-4-9(5-10-7)8-2-3-11-6-8/h2-3,6-7,9-10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHWQGFZYGZIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



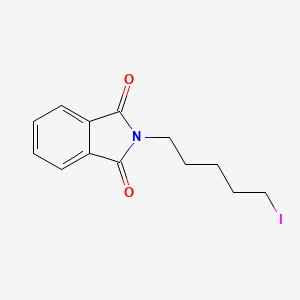
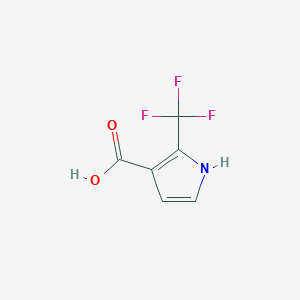
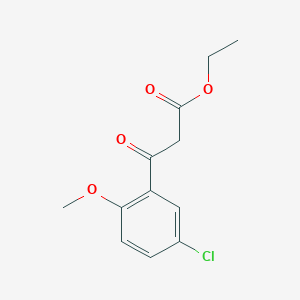
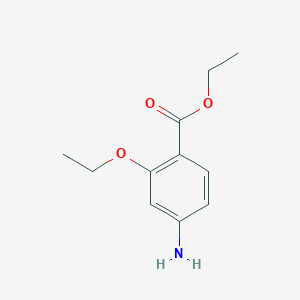

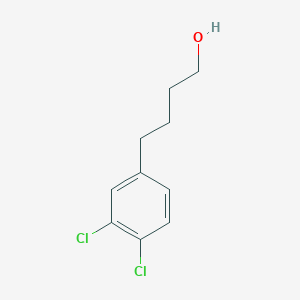
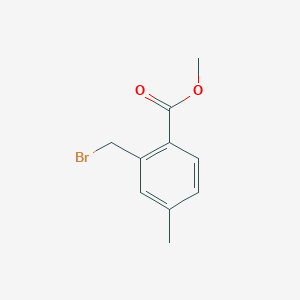




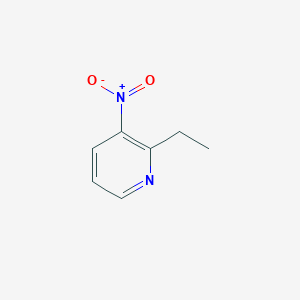
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)
